molecular formula C13H19NO2 B8696054 4-(Ethyl-3-methylanilino)butyric acid

4-(Ethyl-3-methylanilino)butyric acid

Cat. No.: B8696054
M. Wt: 221.29 g/mol
InChI Key: XMDUCZFDTFGQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethyl-3-methylanilino)butyric acid (IUPAC: 4-[ethyl(3-methylphenyl)amino]butanoic acid) is an organic compound characterized by a butyric acid backbone substituted with an ethyl(3-methylphenyl)amino group. Its molecular formula is C₁₃H₁₉NO₂, combining a four-carbon carboxylic acid chain with a substituted aniline moiety. The compound is primarily utilized in industrial and scientific research, as noted in its Safety Data Sheet (SDS), though specific applications remain undisclosed .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-(N-ethyl-3-methylanilino)butanoic acid

InChI

InChI=1S/C13H19NO2/c1-3-14(9-5-8-13(15)16)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,15,16)

InChI Key

XMDUCZFDTFGQSY-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(=O)O)C1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

4-(3-Chloroanilino)benzoic Acid
  • Structure: Features a benzoic acid backbone with a 3-chloroanilino substituent.
  • Key Differences :
    • Main Chain : Benzoic acid (shorter chain) vs. butyric acid (longer chain), affecting solubility and acidity.
    • Substituent : Chlorine (electron-withdrawing) vs. ethyl and methyl groups (electron-donating), altering electronic properties and steric effects.
  • Applications : Forms acid–acid dimers in crystal structures, highlighting its role in supramolecular chemistry .
Indole-3-butyric Acid
  • Structure : Contains a butyric acid chain linked to an indole ring.
  • Key Differences :
    • Aromatic Group : Indole (heterocyclic, biologically active) vs. substituted aniline (simpler aromatic amine).
    • Applications : Widely used as a plant growth hormone, contrasting with the target compound’s industrial/research focus .
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
  • Structure: Includes a conjugated enone system (α,β-unsaturated ketone) and 4-methylanilino group.
  • Substituent Position: 4-methylanilino vs. 3-methylanilino, influencing steric interactions .
4-(4-Ethoxy-3-methylphenyl)butanoic Acid
  • Structure: Butanoic acid with 4-ethoxy and 3-methyl substituents on the phenyl ring.
  • Key Differences: Substituents: Ethoxy (polar, electron-donating) vs. ethylamino (basic, hydrogen-bonding capable). Physicochemical Properties: Higher lipophilicity due to ethoxy group; classified as an irritant .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison
Compound Molecular Formula Main Chain Aromatic Substituents Key Properties/Applications
4-(Ethyl-3-methylanilino)butyric acid C₁₃H₁₉NO₂ Butyric acid Ethyl, 3-methyl Industrial/research use
4-(3-Chloroanilino)benzoic acid C₁₃H₁₀ClNO₂ Benzoic acid 3-Chloro Crystal engineering
Indole-3-butyric acid C₁₂H₁₃NO₂ Butyric acid Indole Plant growth hormone
4-(4-Ethoxy-3-methylphenyl)butanoic acid C₁₃H₁₈O₃ Butanoic acid 4-Ethoxy, 3-methyl Irritant; room-temperature storage
Key Observations :
  • Chain Length and Acidity : The butyric acid chain (pKa ~4.8) is less acidic than benzoic acid (pKa ~2.8), impacting solubility in aqueous environments.
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in 4-(3-chloroanilino)benzoic acid) reduce electron density on the aromatic ring, enhancing stability in acidic conditions.
  • Biological Activity : Indole derivatives (e.g., indole-3-butyric acid) exhibit hormonal activity, while aniline derivatives may serve as intermediates in synthetic chemistry.

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